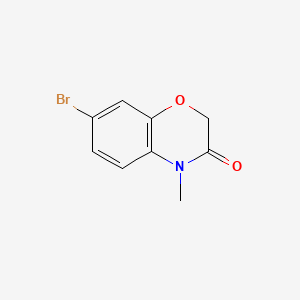

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Descripción

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one (CAS: 1260778-66-2) is a synthetic benzoxazinone derivative characterized by a bromine substituent at the 7-position and a methyl group at the 4-position of the benzoxazinone core. Its molecular formula is C₉H₈BrNO₂, with a molecular weight of 242.07 g/mol . The compound is typically stored at 2–8°C in a sealed, dry environment to maintain stability .

Key spectral data include:

- ¹H NMR (500 MHz, CDCl₃): δ = 7.91 (brs, 1H), 7.15–7.16 (m, 1H), 7.10 (dd, J = 8.4, 2.1 Hz, 1H), 6.68 (d, J = 8.4 Hz, 1H), 4.63 ppm (s, 2H) .

- LC–MS: m/z = 226/228 [M+H]⁺ .

This compound is primarily used in pharmaceutical research as a precursor or intermediate in the synthesis of bioactive molecules. Its bromine substituent enhances electrophilic reactivity, making it valuable for cross-coupling reactions in drug development .

Propiedades

IUPAC Name |

7-bromo-4-methyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIXLUJFHMKEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716499 | |

| Record name | 7-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260778-66-2 | |

| Record name | 7-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of 2-Aminophenol Derivatives

The most widely reported method involves the cyclization of substituted 2-aminophenols with α-halo carbonyl compounds. For 7-bromo-4-methyl-2H-1,4-benzoxazin-3-one, the pathway begins with 2-amino-4-bromophenol (1) reacting with chloroacetone (2) under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the carbonyl carbon, followed by intramolecular cyclization to form the benzoxazinone ring (Fig. 1).

Typical conditions include:

-

Solvent: Dimethylformamide (DMF) or chloroform

-

Base: Potassium carbonate or sodium bicarbonate

-

Temperature: 60–80°C

Modern Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium catalysts to introduce bromine post-cyclization. For example, Suzuki-Miyaura coupling facilitates bromine insertion into pre-formed 4-methylbenzoxazinones. This method avoids handling hazardous brominating agents but requires careful control of steric and electronic effects.

Conditions:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol:

-

Reactants: 2-Amino-4-bromophenol (1.0 equiv), chloroacetone (1.2 equiv)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: DMF

-

Microwave: 150°C, 20 minutes

-

Yield: 82%

This method enhances scalability while minimizing side products like over-alkylated derivatives.

Industrial-Scale Production and Challenges

Raw Material Considerations

Key starting materials and their suppliers include:

| Material | Supplier | Purity |

|---|---|---|

| 2-Amino-4-bromophenol | Career Henan Chemical Co. | >98% |

| Chloroacetone | Labnetwork Inc. | >99% |

| Methyl iodide | Hangzhou MolCore BioPharmatech | >97% |

Purification and Yield Optimization

Crude product purification often involves column chromatography (silica gel, ethyl acetate/hexane). Recrystallization from ethanol/water mixtures improves purity to >98%. Industrial plants prioritize solvent recovery systems to reduce costs.

Emerging Methodologies

Enzymatic Cyclization

Pilot studies explore lipase-catalyzed cyclization in non-aqueous media. For example, Candida antarctica lipase B (CAL-B) facilitates ring closure at 40°C with 55–60% yield. While eco-friendly, enzymatic methods currently lag in efficiency compared to traditional synthesis.

Flow Chemistry

Continuous-flow reactors enable safer handling of exothermic reactions. A prototype system achieved 75% yield in 10 minutes residence time, outperforming batch reactors.

Critical Analysis of Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Classical cyclization | 65–78% | 16–24 h | Low | High |

| Microwave-assisted | 82% | 20 min | Moderate | Moderate |

| Palladium-catalyzed | 60–68% | 6–8 h | High | Low |

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.

Common Reagents and Conditions

Bromination: Bromine in glacial acetic acid or chloroform.

Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidized derivatives with additional functional groups.

Reduction Products: Reduced derivatives with altered oxidation states.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 7-bromo-4-methyl-2H-1,4-benzoxazin-3-one serves as a building block for synthesizing more complex organic molecules. It is utilized in various reactions, including:

- Oxidation : The compound can be oxidized to form quinones.

- Reduction : It can be reduced to yield more saturated derivatives.

- Substitution : The bromine atom can be replaced by nucleophiles like amines or thiols.

Research indicates that this compound exhibits significant biological activities , particularly in antimicrobial and anticancer domains. Its anticancer properties have been documented in studies revealing its ability to inhibit cell proliferation in multiple cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| PC-3 | 7.84–16.2 | Significant inhibition |

| MDA-MB-231 | >40% growth inhibition | Moderate activity |

| MIA PaCa-2 | >50% activity | Strong inhibition |

| U-87 MG | Not specified | Moderate activity |

The presence of the bromine atom enhances its antiproliferative effects by modulating enzyme activities involved in cell growth.

Medical Applications

In medicine, this compound is being explored as a potential drug candidate for various therapeutic applications. Its mechanism of action involves interaction with specific molecular targets that modulate biological pathways, potentially leading to therapeutic effects on diseases such as cancer .

Recent patents have highlighted its use as a mineralocorticoid receptor modulator , suggesting its potential in treating conditions related to fluid balance and blood pressure regulation .

Industrial Applications

In industry, this compound is utilized in the production of advanced materials such as polymers and resins. Its unique properties make it suitable for applications in coatings, adhesives, and other material science domains where durability and chemical resistance are paramount .

Case Studies

- Anticancer Research : A study conducted on various cancer cell lines demonstrated the efficacy of this compound in inhibiting tumor growth. The results indicated a strong correlation between the compound's structure and its biological activity, emphasizing the importance of specific substituents on the benzoxazine ring.

- Pharmacological Development : In pharmacological studies, derivatives of this compound have shown promising results as selective modulators of mineralocorticoid receptors. These findings suggest that modifications to the compound can lead to improved therapeutic profiles with fewer side effects .

Mecanismo De Acción

The mechanism of action of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, in anticancer studies, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation. Molecular docking studies have revealed its binding affinity to targets such as epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell growth .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Benzoxazinones are a diverse class of heterocyclic compounds with significant biological and chemical applications. Below is a detailed comparison of 7-bromo-4-methyl-2H-1,4-benzoxazin-3-one with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Differences and Functional Implications:

Substituent Effects on Bioactivity:

- DIBOA and DIMBOA exhibit potent antimicrobial activity due to their dihydroxy and methoxy groups. For example, DIBOA inhibits Staphylococcus aureus by 100% and Escherichia coli by 49.2% .

- This compound lacks hydroxyl groups, reducing direct antimicrobial potency compared to DIBOA. However, its bromine atom may enhance lipophilicity, improving blood-brain barrier penetration in drug candidates .

Synthetic vs. Natural Origins: Natural benzoxazinoids (e.g., DIBOA, DIMBOA) are biosynthesized in plants via cytochrome P450-mediated pathways . In contrast, this compound is synthetically derived, often via nucleophilic substitution or cyclization reactions .

DIMBOA’s methoxy group enhances stability under physiological conditions compared to DIBOA, which decomposes rapidly in aprotic solvents .

Applications in Drug Design: Derivatives of this compound are explored as Trypanosoma brucei N-myristoyltransferase inhibitors, leveraging its electrophilic bromine for covalent binding . Propanolamine-modified benzoxazinones (e.g., derivatives 4a–4n) show enhanced antifungal activity, demonstrating the scaffold’s versatility .

Actividad Biológica

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one is a heterocyclic compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial, antifungal, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 229.07 g/mol. The compound features a bromine atom at the seventh position and a methyl group at the fourth position of the benzoxazine ring structure.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness compared to standard antibiotics like ampicillin:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 22 |

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Salmonella typhi | 17 |

These results suggest that the compound could serve as a potential lead for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies have indicated that it can inhibit the growth of various fungal strains, making it a candidate for antifungal drug development. The compound's mechanisms may involve disrupting fungal cell wall synthesis or interfering with metabolic pathways essential for fungal survival .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated activity against various cancer cell lines, suggesting that it may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest. Notably, its structural characteristics allow it to interact with specific molecular targets involved in cancer progression .

While the exact mechanism of action for this compound is not fully elucidated, it is believed to involve interactions with biological targets such as enzymes and receptors related to metabolic pathways. The compound has been studied for its potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various benzoxazine derivatives, including this compound. Results indicated that this compound exhibited one of the highest zones of inhibition against tested bacterial strains .

- Cell Line Studies : In vitro studies on cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis in cancerous cells.

- Synergistic Effects : Research has also explored the synergistic effects when combined with other antimicrobial agents. The combination therapy showed enhanced antibacterial activity against resistant strains of bacteria .

Conclusion and Future Directions

The biological activity of this compound suggests its potential as a versatile therapeutic agent. Its antibacterial, antifungal, and anticancer properties warrant further investigation into its pharmacological applications. Future research should focus on:

- Elucidating detailed mechanisms of action.

- Conducting clinical trials to assess safety and efficacy in humans.

- Exploring structural modifications to enhance biological activity and selectivity.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via bromination of a 4-methyl-2H-1,4-benzoxazin-3-one precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions. Optimization involves varying solvent systems (e.g., DMF or THF), temperature (40–80°C), and catalysts (e.g., Lewis acids like FeCl₃). Purification via column chromatography or recrystallization improves purity. Structural analogs, such as 7-chloro derivatives, have been synthesized similarly, suggesting bromination at the 7-position is feasible .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying substituent positions. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (as applied to analogs like 4-benzyl-7-chloro derivatives) provides definitive structural validation. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and benzoxazinone ring vibrations .

Q. How does the bromine substituent influence the compound’s solubility and stability in aqueous media?

- Methodological Answer : Bromine’s electron-withdrawing nature reduces solubility in polar solvents. Stability tests under varying pH (e.g., 2–12) and temperatures (25–60°C) should be conducted, monitored via HPLC-MS. Degradation products can be identified using tandem mass spectrometry. Analog studies (e.g., 7-chloro derivatives) suggest halogenated benzoxazinones are stable in acidic conditions but hydrolyze under strong bases .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Density Functional Theory (DFT) calculations can model transition states and electron density maps to predict reactivity. Experimental validation involves screening palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids, monitoring progress via GC-MS. Analogous 4-substituted benzoxazinones show moderate activity in C–N bond formation .

Q. How can computational modeling predict the compound’s potential as a kinase inhibitor, and how do these predictions align with experimental bioactivity data?

- Methodological Answer : Molecular docking (using AutoDock Vina) against kinase targets (e.g., EGFR or CDK2) evaluates binding affinity. In vitro enzyme inhibition assays (IC₅₀ measurements) validate predictions. Discrepancies between computational and experimental results may arise from solvent effects or protein flexibility, requiring molecular dynamics simulations to refine models. Similar approaches have been applied to chlorinated benzoxazinones .

Q. What strategies resolve contradictions in NMR data when characterizing regioisomeric byproducts of this compound?

- Methodological Answer : Regioisomers can be differentiated via NOESY NMR to assess spatial proximity of substituents. High-resolution LC-MS/MS distinguishes fragmentation patterns. Synthetic controls (e.g., isolating pure isomers via preparative HPLC) provide reference spectra. Studies on 7-chloro derivatives highlight the importance of 2D-NMR for resolving overlapping signals .

Q. How does the methyl group at the 4-position affect the compound’s electronic properties compared to bulkier substituents?

- Methodological Answer : Cyclic voltammetry measures redox potentials to assess electron-donating/withdrawing effects. Comparative studies with 4-ethyl or 4-phenyl analogs (synthesized via alkylation or Friedel-Crafts reactions) reveal steric and electronic impacts on reactivity. UV-Vis spectroscopy tracks conjugation changes in the benzoxazinone ring .

Methodological Considerations

- Data Contradiction Analysis : Conflicting spectral or bioactivity data should be addressed through orthogonal techniques (e.g., X-ray vs. DFT for structure validation) and reproducibility checks across labs.

- Experimental Design : Use factorial design (e.g., Taguchi methods) to optimize multi-variable synthesis parameters. Include negative controls (e.g., non-brominated precursors) in bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.